セフォニシド

概要

説明

Synthesis Analysis

The synthesis of Cefonicid involves several steps starting from 7-aminocephalosporanic acid (7-ACA) as the key starting material. One route to Cefonicid synthesis involves condensation in position 3 and acylation in position 7 of 7-ACA, followed by deformylation treated with acid and further formation of amine salt. The process includes conversion to sodium salt via ion exchange with cation resins, achieving a product yield of up to 53% (Zheng Guo-jun, 2008). Another method involves protection with hexamethyldisilazane, substitution, and reaction with 1-sulfomethyltetrazole-5-thiol sodium salt, then deprotection, yielding Cefonicid sodium with an overall yield of 62% based on 7-ACA (L. Jian, 2009). Improvements in the synthesis process have led to higher yields, such as a new process that achieved a 74.5% overall yield, suitable for commercial production (Qiao Jun-hua, 2012).

科学的研究の応用

セフォニシドの抗生物質製造における役割

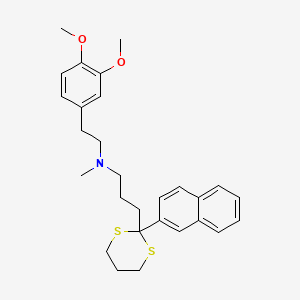

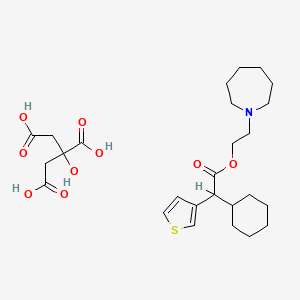

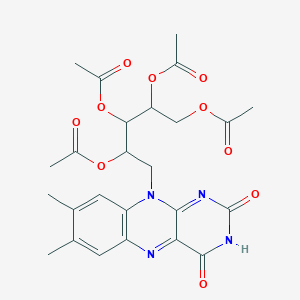

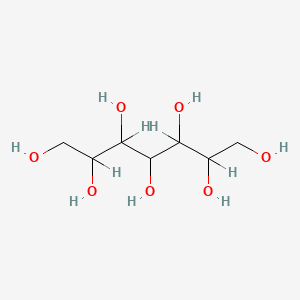

セフォニシドは、一般的な第2世代セファロスポリン {svg_1} {svg_2}です。 セフォニシドは抗生物質、特にβ-ラクタム系抗生物質の製造に使用されます。β-ラクタム系抗生物質は、最も頻繁に使用されている殺菌性抗生物質のクラスであり、すべての抗生物質使用量の60%以上を占めています {svg_3}。

セフォニシド中間体の合成

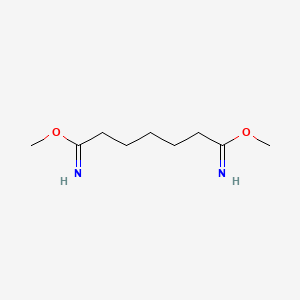

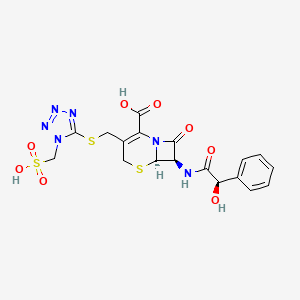

7-アミノ-3-[スルホメチル-1-H-テトラゾール-5-イル-チオメチル]-3-セフェム-4-カルボン酸一ナトリウム塩は、セフォニシドの調製における重要な合成中間体です {svg_4}。 この中間体の合成は、より効率的で実用的な方法に最適化されており、すべての合成工程が室温で行われます {svg_5}。

セフォニシドの工業生産

この抗生物質に対する国際的な需要は非常に大きいにもかかわらず、その製造は、低い合成収率、長い反応時間、および精製工程後の活性炭による時間のかかる工業的ろ過によって妨げられています {svg_6}。 そのため、医薬品中間体の工業生産における生産性の向上と効率化に関する研究が行われてきました {svg_7}。

セフォニシドの手術における使用

セフォニシドは、手術手順で使用されてきました。 手術前に30~60分間、1gのセフォニシドを単回投与すると、婦人科手術、結腸直腸および小腸手術、胆道手術において、4回投与のセフォキシチンと同様の保護効果が得られることが示されています {svg_8}。

感染症の治療

セフォニシドの殺菌作用は、細胞壁合成の阻害によるものです。 セフォニシドは、尿路感染症、下気道感染症、軟部組織および骨の感染症に使用されます {svg_9}。

セフォニシドベンザチン塩の合成

セフォニシドベンザチン塩の合成のための新規で効率的な方法が報告されています。 この方法は、良好な収率と高い製品安定性を提供します {svg_10}。

作用機序

Target of Action

Cefonicid, a second-generation cephalosporin, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, which serves as a protective barrier for the bacteria .

Mode of Action

Cefonicid operates similarly to penicillins, functioning as a beta-lactam antibiotic . It binds to the PBPs, inhibiting the third and final stage of bacterial cell wall synthesis . Following this inhibition, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . This interaction with its targets results in the destruction of the bacterial cell wall, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cefonicid is the bacterial cell wall synthesis pathway . By inhibiting this pathway, Cefonicid prevents the formation of a crucial protective barrier for the bacteria, leading to cell lysis and ultimately, bacterial death .

Pharmacokinetics

Cefonicid is administered intravenously or intramuscularly . The half-life of Cefonicid is approximately 4.5 hours .

Result of Action

The primary molecular effect of Cefonicid’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby treating the infection .

Action Environment

The efficacy of antimicrobials like Cefonicid can be influenced by several environmental factors. These include the bacterial status (such as susceptibility and resistance, tolerance, persistence, biofilm) and inoculum size, antimicrobial concentrations, and host factors like serum effect and impact on gut microbiota

Safety and Hazards

将来の方向性

While there is considerable international demand for this antibiotic, its preparation is hampered by low synthetic yield, long reaction time, and time-consuming industrial filtration over charcoal after the purification step . Therefore, research is being conducted to develop more efficient and practical procedures for the synthesis of Cefonicid .

特性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAIAHUQIPBDIP-AXAPSJFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61270-78-8 (di-hydrochloride salt) | |

| Record name | Cefonicid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022758 | |

| Record name | Cefonicid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.95e-01 g/L | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cefonicid, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |

| Record name | Cefonicid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

61270-58-4 | |

| Record name | Cefonicid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61270-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefonicid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefonicid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefonicid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFONICID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6532B86WFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Cefonicid?

A1: Cefonicid, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. []

Q2: Which PBPs does Cefonicid primarily target in Escherichia coli?

A2: Research indicates that Cefonicid displays the highest affinity for PBPs 1a and 3 in E. coli. [] While PBP3 is implicated as the primary inhibitory site, Cefonicid also exhibits a strong affinity for PBP1a. []

Q3: What is the consequence of Cefonicid binding to PBPs?

A3: Binding to PBPs disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall. [, ] This leads to cell lysis and bacterial death.

Q4: What is the molecular formula and weight of Cefonicid?

A4: The research papers provided do not explicitly state the molecular formula and weight of Cefonicid. This information can be found in drug databases or chemical resources.

Q5: Is there any information about the spectroscopic characterization of Cefonicid in these papers?

A5: The provided research focuses primarily on the pharmacological and clinical aspects of Cefonicid. There is no detailed information about its spectroscopic characterization using techniques like NMR, IR, or Mass Spectrometry.

Q6: How is Cefonicid administered, and what is its typical dosage regimen?

A6: Cefonicid is administered parenterally, either intravenously or intramuscularly. [, , ] While dosage regimens can vary, clinical trials have investigated the efficacy of once-daily dosing due to its relatively long half-life. [, , , , , ]

Q7: What is the typical half-life of Cefonicid?

A7: The half-life of Cefonicid is approximately 4-5 hours in individuals with normal renal function. [, , ]

Q8: How is Cefonicid eliminated from the body?

A8: Cefonicid is primarily eliminated unchanged by the kidneys, mainly through tubular secretion. [, ] Approximately 90% of an administered dose is excreted in the urine. []

Q9: Does renal impairment affect Cefonicid elimination?

A9: Yes, renal impairment significantly impacts the elimination of Cefonicid. [, ] Its half-life is prolonged in patients with renal insufficiency, necessitating dosage adjustments to prevent drug accumulation. [, ]

Q10: Does Cefonicid penetrate well into various tissues and fluids?

A10: Studies demonstrate that Cefonicid achieves therapeutically relevant concentrations in various tissues and fluids, including lung tissue, lymph nodes, [] breast milk, [, ] atrial appendage, and pericardial fluid. []

Q11: What is the spectrum of antibacterial activity of Cefonicid?

A11: Cefonicid displays activity against a broad range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and several Enterobacteriaceae species. [, , , , ]

Q12: Is Cefonicid effective against β-lactamase-producing bacteria?

A12: Yes, Cefonicid exhibits stability against some β-lactamases, making it effective against certain β-lactamase-producing strains, such as those of H. influenzae and N. gonorrhoeae. [, , , ]

Q13: Are there any bacteria intrinsically resistant to Cefonicid?

A13: Cefonicid is not effective against certain bacterial species, including methicillin-resistant staphylococci, enterococci, Pseudomonas, Serratia, Acinetobacter, and Bacteroides fragilis. [, ]

Q14: What types of infections has Cefonicid been investigated for in clinical trials?

A14: Clinical trials have assessed the efficacy of Cefonicid in treating various infections, including urinary tract infections, [, ] lower respiratory tract infections, [, , ] skin and soft tissue infections, [, , ] and bone and joint infections. [, ]

Q15: Can Cefonicid be used for surgical prophylaxis?

A15: Yes, studies suggest that a single preoperative dose of Cefonicid can effectively reduce the incidence of postoperative infections in procedures like hysterectomy, biliary tract surgery, and colorectal surgery. [, , ]

Q16: What is known about the stability of Cefonicid in infusion fluids?

A16: Research indicates that Cefonicid sodium is chemically stable in various commonly used intravenous fluids, including sterile water for injection, for at least 24 hours at room temperature and up to 72 hours at refrigerated temperatures (5°C). []

Q17: Can Cefonicid sodium be frozen for storage?

A17: Reconstituted Cefonicid sodium vials can be frozen and stored for extended periods, up to eight weeks, without significant loss of potency. [] After thawing, the reconstituted solution remains stable for 24 hours at room temperature and 72 hours at 5°C. []

Q18: Are there any formulation strategies to improve the delivery of Cefonicid?

A18: One study explored using chitosan nanoparticles to encapsulate Cefonicid sodium for improved delivery. [] This formulation aimed to enhance antibacterial effects, prolong drug release, and potentially reduce adverse effects. []

Q19: Can Cefonicid cause bleeding complications?

A20: While Cefonicid does not contain the N-methyl-thiotetrazole (NMTT) side chain associated with bleeding risks in some cephalosporins, a case report described life-threatening bleeding in a patient receiving Cefonicid and anticoagulant therapy. [] This highlights the importance of careful monitoring, especially in patients with underlying coagulation disorders or those on anticoagulants.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B1209150.png)

![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)